

Etavopivat Dosage Considerations in Pediatric Sickle Cell Research: Application Notes and Protocols

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Compound of Interest		
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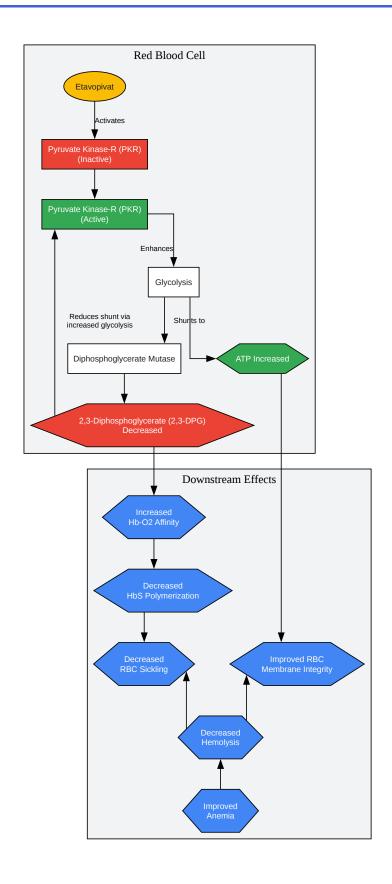
For Researchers, Scientists, and Drug Development Professionals

Introduction

Etavopivat (formerly FT-4202) is an investigational, oral, small-molecule activator of the red blood cell isozyme of pyruvate kinase (PKR).[1] It is currently in clinical development for the treatment of sickle cell disease (SCD) and other hemoglobinopathies.[2][3][4] The mechanism of action of etavopivat is centered on the activation of PKR, a key enzyme in the glycolytic pathway of red blood cells (RBCs).[3][4] This activation leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine triphosphate (ATP) levels. [3][4] The reduction in 2,3-DPG increases hemoglobin's affinity for oxygen, which in turn reduces the polymerization of sickle hemoglobin (HbS) and subsequent sickling of RBCs.[2][3] [4] The elevation of ATP is proposed to improve RBC membrane integrity and deformability.[3] [4] This document provides detailed application notes and protocols for researchers investigating etavopivat in pediatric populations with sickle cell disease, with a focus on dosage considerations, experimental design, and relevant biomarker analysis.

Mechanism of Action Signaling Pathway





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Caption: **Etavopivat**'s mechanism of action in red blood cells.



Pediatric Clinical Trial Data for Etavopivat

The following tables summarize key data from ongoing and recent clinical trials of **etavopivat** in pediatric patients with sickle cell disease.

Table 1: Overview of Key Pediatric Clinical Trials

Trial Identifier	Phase	Age Range	ge Range Dosage	
HIBISCUS Kids (NCT06198712)	1/2	6 months to <18 years (in cohorts)	400 mg once daily (for 12-<18 year cohort)	Pharmacokinetic s and Safety
NCT05953584	2	12 to 16 years	400 mg once daily	Safety and change in cerebral blood flow
HIBISCUS (NCT04624659)	2/3	12 to 65 years	200 mg or 400 mg once daily	Increase in hemoglobin and reduction in VOCs

Table 2: Patient Demographics and Baseline Characteristics (HIBISCUS Kids - Cohort 1)



Characteristic	Value
Number of Participants	15
Age (Mean, range)	14.5 years (12-17)
Sex (Female)	10 (66.7%)
Race (Black/African American)	10 (66.7%)
Genotype (HbSS)	13 (86.7%)
Genotype (HbSβº-thalassemia)	2 (13.3%)
Baseline Hemoglobin (Mean ± SD)	8.0 ± 1.13 g/dL
Data from a preliminary analysis of the first cohort.	

Table 3: Preliminary Efficacy and Biomarker Data (HIBISCUS Kids - Cohort 1, 24 Weeks)

Endpoint	Result
Hemoglobin Response (>1 g/dL increase)	10 out of 15 participants
Mean Change in Hemoglobin (Week 24, ± SD)	+1.4 ± 0.99 g/dL
Mean Number of VOCs (24 weeks, ± SD)	1.8 ± 1.93
Mean Change in Absolute Reticulocyte Count (± SD)	-84.5 x 10 ⁹ /L (± 64.5)
Mean Change in Indirect Bilirubin (± SD)	-28.3 μmol/L (± 26.3)
Mean Change in Lactate Dehydrogenase (± SD)	-179 U/L (± 124.2)
Data from a preliminary analysis of the first cohort.	

Experimental Protocols



Protocol 1: Phase 1/2 Open-Label Study of Etavopivat in Pediatric SCD (Adapted from HIBISCUS Kids - NCT06198712)

1.1. Study Objectives:

- Primary: To evaluate the pharmacokinetics (PK) and safety of etavopivat in pediatric patients with SCD.
- Secondary: To assess the pharmacodynamic (PD) effects on hematological and hemolysis markers, and to evaluate clinical efficacy endpoints.

1.2. Patient Population:

- Inclusion Criteria:
 - Age 6 months to <18 years (enrolled in age-descending cohorts).
 - Confirmed diagnosis of SCD (HbSS, HbSβ⁰-thalassemia, or other severe genotypes).[5]
 - Hemoglobin level ≥5.5 and <10.5 g/dL at screening.[1]
 - History of severe SCD, defined by at least one of the following in the past 12 months: ≥2
 vaso-occlusive crises (VOCs), hospitalization for an SCD-related complication, or
 evidence of end-organ damage.[1]
 - Stable dose of hydroxyurea, crizanlizumab, or L-glutamine for a specified period before enrollment is permitted.[1][5]

Exclusion Criteria:

- History of stroke or abnormal transcranial doppler (TCD) velocity requiring chronic transfusion.
- Receiving chronic red blood cell transfusions.
- Recent RBC transfusion within 60 days of screening.

Methodological & Application





- Significant renal or hepatic dysfunction.
- Use of other investigational drugs within 30 days of screening.
- 1.3. Study Design and Treatment:
- A single-arm, open-label study.[6]
- Participants receive etavopivat 400 mg orally once daily. For younger cohorts, a weight-based dosing with a granule formulation may be used.[1]
- Treatment duration of up to 96 weeks, with a 24-week primary treatment period.[5][6]
- 1.4. Schedule of Assessments:



Visit	Scree ning (Week -4 to 0)	Day 1 (Basel ine)	Week 2	Week 4	Week 12	Week 24	Every 12 weeks therea fter	End of Treat ment	Follow -up (4 weeks post- treatm ent)
Inform ed Conse nt	X								
Demo graphi cs & Medic al History	X								
Physic al Exami nation & Vitals	X	X	X	Χ	X	X	X	X	X
Advers e Event Monito ring	X	Х	X	Х	Х	Х	Х	X	
Complete Blood Count with Differe ntial	X	X	X	X	X	X	X	X	X



Reticul ocyte Count	×	X	X	X	X	X	X	X
Hemol ysis Marker s (Bilirub in, LDH)	X	X	X	X	X	X	X	
Pharm acokin etics (PK) Sampli	X (predose, multiple postdose)	Х	X	X	X	X		
Pharm acody namic s (PD): 2,3-DPG,	X (predose, multiple postdose)	X	X	X	X	X	_	
VOC & Pain Diary Revie w	Х	Х	Х	X	X	X	X	

1.5. Laboratory Methods:

- Standard hematology and clinical chemistry will be performed by a central laboratory.
- PK samples (plasma) will be analyzed for **etavopivat** concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.



PD samples (whole blood/RBCs) will be analyzed for 2,3-DPG and ATP levels (see Protocol
 2).

Protocol 2: Quantification of 2,3-DPG and ATP in RBCs

2.1. Principle: This protocol describes the quantification of 2,3-diphosphoglycerate (2,3-DPG) and adenosine triphosphate (ATP) in isolated red blood cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high specificity and sensitivity. Enzymatic assays are also a viable alternative.

2.2. Materials:

- Whole blood collected in K2EDTA tubes.
- Phosphate-buffered saline (PBS), ice-cold.
- Methanol, LC-MS grade, ice-cold.
- Internal standards (e.g., stable isotope-labeled 2,3-DPG and ATP).
- LC-MS/MS system with a suitable column (e.g., ion exchange).

2.3. Sample Preparation:

- Collect whole blood in K2EDTA tubes and place immediately on ice.
- Within 15 minutes of collection, centrifuge at 2,000 x g for 10 minutes at 4°C.
- Aspirate and discard the plasma and buffy coat.
- Wash the remaining packed RBCs twice with 5 volumes of ice-cold PBS, centrifuging and aspirating the supernatant after each wash.
- After the final wash, aliquot the packed RBCs and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
- For analysis, thaw samples on wet ice.



- Perform protein precipitation and metabolite extraction by adding 4 volumes of ice-cold 80% methanol containing the internal standards to the packed RBCs.
- · Vortex vigorously for 1 minute.
- Incubate at -80°C for at least 60 minutes (or overnight) to ensure complete protein precipitation.
- Centrifuge at 15,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new tube for LC-MS/MS analysis.

2.4. LC-MS/MS Analysis:

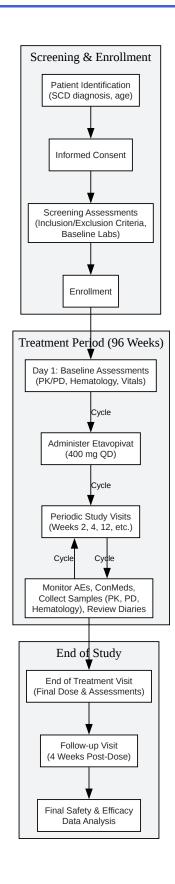
- Inject the extracted sample onto the LC-MS/MS system.
- Use an appropriate gradient of mobile phases to achieve chromatographic separation of 2,3-DPG and ATP.
- Detect the analytes and internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode with optimized precursor-product ion transitions.
- Quantify the concentrations of 2,3-DPG and ATP by comparing the peak area ratios of the analytes to their respective internal standards against a standard curve prepared in a similar matrix.

2.5. Data Normalization:

 Metabolite concentrations should be normalized to the hemoglobin content of the packed RBCs, determined from a separate aliquot of the washed cells.

Experimental Workflow Diagram





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Caption: Pediatric clinical trial workflow for etavopivat.



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